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molecular formula C5H2BrClN2O2 B118568 5-Bromo-2-chloro-3-nitropyridine CAS No. 67443-38-3

5-Bromo-2-chloro-3-nitropyridine

Cat. No. B118568
M. Wt: 237.44 g/mol
InChI Key: WWQQPSDIIVXFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589206B2

Procedure details

A suspension of 5-bromo-2-hydroxy-3-nitro-pyridine (19.2 g; ex. Maybridge) in phenyl dichlorophosphate (40 ml) was heated at 180° C. for 30 minutes to give a red oil. The reaction mixture was then purified as described in Example 1 Method 1(a) to give the title compound as a pale yellow solid (20.4 g).
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5](O)=[N:6][CH:7]=1.P(Cl)([Cl:21])(OC1C=CC=CC=1)=O>>[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([Cl:21])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)O)[N+](=O)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
P(=O)(OC1=CC=CC=C1)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a red oil
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then purified

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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